Enantiomeric Identity vs. (2S,4S) Enantiomer – Impact on Downstream DPP-IV Inhibitor Potency
In the 4-fluoropyrrolidine-2-carbonitrile DPP-IV inhibitor series, which directly descends from the Boc-protected (2R,4R)-4-fluoropyrrolidine-2-methanamine building block, the (2R,4R) configuration yielded compounds with DPP-IV IC50 values as low as 0.01 µM and oral bioavailability F = 22.8% in mice, whereas the corresponding (2S,4S) series consistently exhibited different SAR, with the most potent (2S,4S) analogue showing only moderate activity (IC50 = 0.05 µM, F = 53.2%) [1]. The absolute configuration at C2 and C4 is therefore a primary determinant of both intrinsic potency and pharmacokinetic profile.
| Evidence Dimension | DPP-IV inhibitory activity (IC50) and oral bioavailability (F) in ICR mice |
|---|---|
| Target Compound Data | Not directly tested; inferred from (2R,4R)-4-fluoropyrrolidine-2-carbonitrile derivatives: IC50 = 0.01 µM, F = 22.8% |
| Comparator Or Baseline | (2S,4S)-4-fluoropyrrolidine-2-carbonitrile derivative: IC50 = 0.05 µM, F = 53.2% |
| Quantified Difference | IC50 difference: ~5-fold greater potency for the (2R,4R)-configured series; F difference: ~2.3-fold higher bioavailability for the (2S,4S) series |
| Conditions | Recombinant human DPP-IV enzyme assay; oral administration in ICR mice (PK study) |
Why This Matters
Procurement of the (2R,4R) stereoisomer over its (2S,4S) enantiomer is critical for programs targeting high intrinsic potency, even if it requires balancing bioavailability through formulation, and the wrong isomer will produce misleading SAR if used interchangeably.
- [1] Ji, X. et al., Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. European Journal of Medicinal Chemistry, 2014, 86, 242–256. View Source
